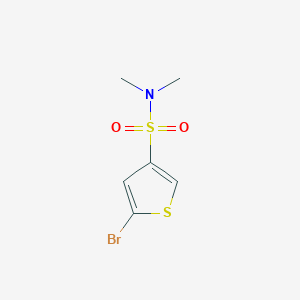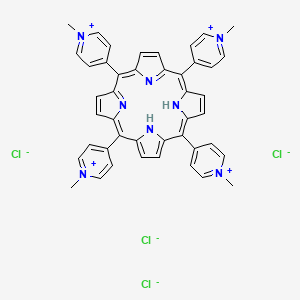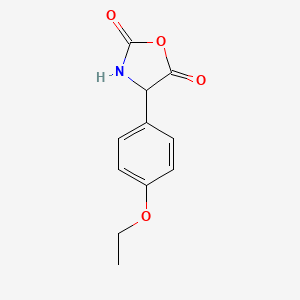![molecular formula C7H14Cl2O3 B13710764 1-Chloro-2-[2-[2-(chloromethoxy)ethoxy]ethoxy]ethane](/img/structure/B13710764.png)
1-Chloro-2-[2-[2-(chloromethoxy)ethoxy]ethoxy]ethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-2-[2-[2-(chloromethoxy)ethoxy]ethoxy]ethane is an organic compound with the molecular formula C5H10Cl2O2 It is a chlorinated ether, characterized by the presence of chlorine atoms and ether linkages in its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2-[2-[2-(chloromethoxy)ethoxy]ethoxy]ethane typically involves the reaction of ethylene glycol with thionyl chloride to form 2-chloroethanol. This intermediate is then reacted with sodium methoxide to produce 2-(chloromethoxy)ethanol. Subsequent reactions with ethylene oxide and additional chlorination steps yield the final product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
1-Chloro-2-[2-[2-(chloromethoxy)ethoxy]ethoxy]ethane undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as hydroxide ions, leading to the formation of corresponding alcohols.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation: The ether linkages can be oxidized to form carbonyl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Elimination Reactions: Strong bases such as sodium ethoxide or potassium tert-butoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic Substitution: Formation of alcohols.
Elimination Reactions: Formation of alkenes.
Oxidation: Formation of aldehydes or ketones.
Aplicaciones Científicas De Investigación
1-Chloro-2-[2-[2-(chloromethoxy)ethoxy]ethoxy]ethane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a cross-linking agent in the modification of biomolecules.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Mecanismo De Acción
The mechanism of action of 1-Chloro-2-[2-[2-(chloromethoxy)ethoxy]ethoxy]ethane involves its reactivity with nucleophiles and electrophiles. The chlorine atoms act as leaving groups, facilitating nucleophilic substitution reactions. The ether linkages provide flexibility and stability to the molecule, allowing it to interact with various molecular targets. The pathways involved include nucleophilic attack on the carbon atoms adjacent to the chlorine atoms, leading to the formation of new bonds and the release of chloride ions .
Comparación Con Compuestos Similares
Similar Compounds
1-Chloro-2-ethoxyethane: Similar structure but with fewer ether linkages.
1,2-Bis(2-chloroethoxy)ethane: Contains two chlorine atoms and two ether linkages, making it more reactive.
2-[2-(2-Chloroethoxy)ethoxy]ethanol: Contains a hydroxyl group, making it more hydrophilic.
Uniqueness
1-Chloro-2-[2-[2-(chloromethoxy)ethoxy]ethoxy]ethane is unique due to its multiple ether linkages and chlorine atoms, which provide a balance of reactivity and stability. This makes it suitable for a wide range of applications in different fields of research and industry .
Propiedades
Fórmula molecular |
C7H14Cl2O3 |
|---|---|
Peso molecular |
217.09 g/mol |
Nombre IUPAC |
1-(2-chloroethoxy)-2-[2-(chloromethoxy)ethoxy]ethane |
InChI |
InChI=1S/C7H14Cl2O3/c8-1-2-10-3-4-11-5-6-12-7-9/h1-7H2 |
Clave InChI |
NAZWAFBDEPGDBR-UHFFFAOYSA-N |
SMILES canónico |
C(COCCCl)OCCOCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


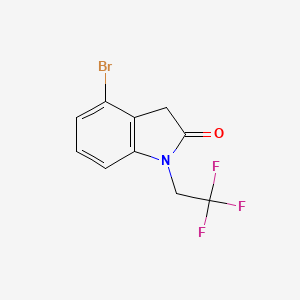
![3-[(2-Methoxybenzyl)oxy]piperidine hydrochloride](/img/structure/B13710685.png)
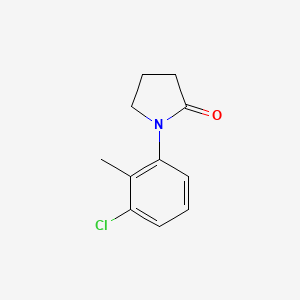

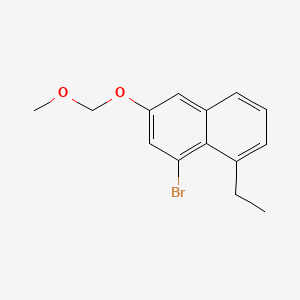

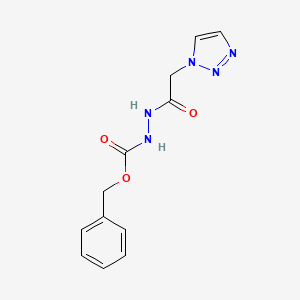
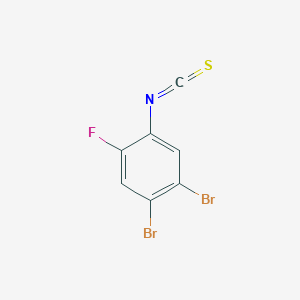
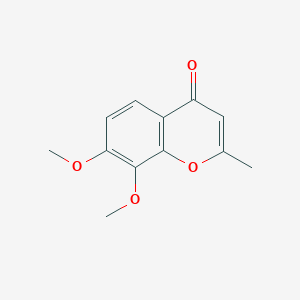
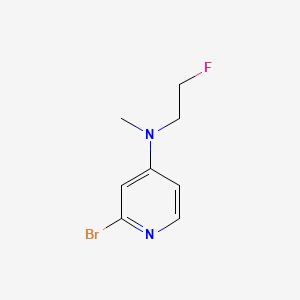
![4-[4-(Trifluoromethoxy)benzyl]oxazolidine-2,5-dione](/img/structure/B13710747.png)
